AA-dUTP sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

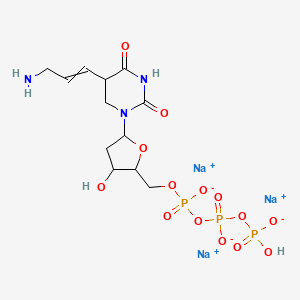

AA-dUTP sodium salt, also known as 5-(3-aminoallyl)-2’-deoxyuridine 5’-triphosphate sodium salt, is a modified nucleotide used in various biochemical and molecular biology applications. This compound is an analogue of 2’-deoxyuridine-5’-triphosphate, where the hydrogen atom at position 5 of the uracil nucleobase is replaced by an aminoallyl group. This modification allows for the incorporation of reactive groups into DNA, facilitating subsequent labeling with fluorescent dyes, biotin, or other markers .

Wirkmechanismus

Target of Action

AA-dUTP sodium salt, also known as 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate, is an analogue of 2’-deoxyuridine-5’-O-triphosphate (dUTP) where the hydrogen in position 5 of the uracil nucleobase is replaced by an aminoallyl group . The primary targets of AA-dUTP are DNA polymerases, which incorporate it into DNA during replication or repair .

Mode of Action

AA-dUTP is incorporated into DNA by DNA polymerases during replication or repair, similar to dUTP . The presence of the aminoallyl group allows for subsequent labeling with reactive fluorescent probes or other markers . This makes AA-dUTP a valuable tool for creating labeled DNA for various applications, such as fluorescence in situ hybridization (FISH) and microarray experiments .

Biochemical Pathways

The primary biochemical pathway involving AA-dUTP is DNA synthesis, where it is incorporated into the growing DNA strand by DNA polymerases . Once incorporated, the aminoallyl group on AA-dUTP can react with various probes, allowing for the visualization or detection of specific DNA sequences .

Result of Action

The incorporation of AA-dUTP into DNA results in a DNA molecule that can be specifically labeled and visualized . This allows researchers to track the location and movement of specific DNA sequences in cells or tissues, providing valuable insights into genetic function and regulation .

Action Environment

The action of AA-dUTP is influenced by various environmental factors. For instance, its stability is affected by temperature, with the compound being most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, to maintain its original high quality, it is recommended to allow thawing only before using the product . Additionally, the efficiency of AA-dUTP incorporation and subsequent labeling can be influenced by the conditions of the DNA synthesis reaction, including the type of DNA polymerase used and the reaction pH .

Biochemische Analyse

Biochemical Properties

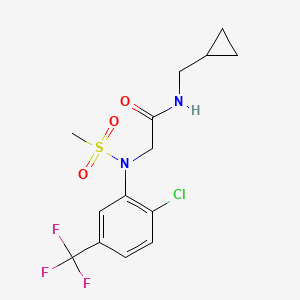

AA-dUTP Sodium Salt can be used as a ligand for affinity chromatography and is also suitable for modification with fluorophores and other markers . It can be readily incorporated into DNA through conventional enzymatic incorporation techniques such as reverse transcription, nick translation, random primed labeling, or PCR . The resulting amine-modified nucleic acids can then be labeled using any amine-reactive fluorescent dyes, biotins, and other amine-reactive reagents .

Cellular Effects

The incorporation of this compound into DNA can have various effects on cellular processes. It can influence cell function by affecting gene expression, as the modified DNA can be used as a template for transcription . Additionally, the fluorescent labeling enabled by this compound can impact cell signaling pathways by allowing for the visualization and tracking of specific DNA sequences within the cell .

Molecular Mechanism

The mechanism of action of this compound involves its incorporation into DNA via enzymatic processes . Once incorporated, the aminoallyl group in this compound serves as a reactive site for subsequent labeling by reactive fluorescent probes . This allows for the visualization of the DNA sequence in which the this compound is incorporated, providing a valuable tool for studying gene expression and other molecular processes .

Temporal Effects in Laboratory Settings

This compound is most stable when stored as an aqueous solution in the freezer . At ambient temperature, the compound slowly starts to decompose . Therefore, to maintain its original high quality, it is recommended to allow thawing only before using the product .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis, where it is incorporated into DNA in place of thymidine triphosphate (TTP) . The enzymes involved in this process include those involved in DNA replication and repair, such as DNA polymerase .

Subcellular Localization

Once incorporated into DNA, this compound is localized wherever the DNA molecule is within the cell. This could be within the nucleus or mitochondria, depending on whether it is incorporated into nuclear or mitochondrial DNA . The subcellular localization of this compound can affect its activity or function, as it can only label DNA sequences in its immediate vicinity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of AA-dUTP sodium salt typically involves the chemical modification of 2’-deoxyuridine-5’-triphosphate. The process begins with the protection of the hydroxyl groups on the deoxyribose sugar, followed by the introduction of the aminoallyl group at the 5-position of the uracil base. The protected intermediate is then deprotected to yield the final product. The reaction conditions often involve the use of organic solvents, protecting groups, and specific catalysts to ensure the selective introduction of the aminoallyl group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving multiple purification steps such as chromatography and crystallization. The final product is typically lyophilized to obtain a stable, dry powder form suitable for long-term storage .

Analyse Chemischer Reaktionen

Types of Reactions

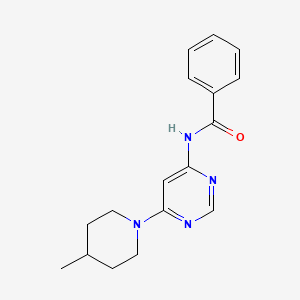

AA-dUTP sodium salt primarily undergoes substitution reactions due to the presence of the reactive aminoallyl group. This group can react with various electrophiles, such as fluorescent dyes and biotin, to form covalent bonds. The compound is also involved in enzymatic incorporation reactions, where it is incorporated into DNA by polymerases during processes like polymerase chain reaction (PCR) and reverse transcription .

Common Reagents and Conditions

Common reagents used in reactions with this compound include fluorescent dyes, biotin, and other amine-reactive probes. The reactions typically occur under mild conditions, such as aqueous buffers at neutral pH, to preserve the integrity of the nucleotide and the DNA .

Major Products

The major products formed from reactions involving this compound are labeled DNA molecules. These labeled molecules can be used in various applications, such as fluorescence in situ hybridization (FISH), microarray analysis, and chromatin immunoprecipitation (ChIP) assays .

Wissenschaftliche Forschungsanwendungen

AA-dUTP sodium salt has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of labeled nucleotides for studying DNA-protein interactions and DNA structure

Biology: The compound is used in labeling DNA for fluorescence microscopy, flow cytometry, and other imaging techniques

Medicine: This compound is used in diagnostic assays, such as detecting specific DNA sequences in clinical samples

Industry: It is used in the production of labeled DNA probes for various industrial applications, including quality control and environmental monitoring

Vergleich Mit ähnlichen Verbindungen

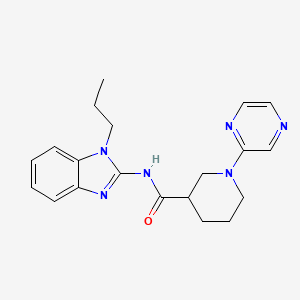

AA-dUTP sodium salt is unique due to its aminoallyl modification, which allows for versatile labeling options. Similar compounds include:

Aminoallyl-UTP sodium salt: Used for labeling RNA instead of DNA.

Fluorescein-12-dUTP: Directly labeled with a fluorescent dye, used for similar applications but with different labeling efficiency.

Biotin-16-dUTP: Labeled with biotin, used for applications requiring biotin-streptavidin interactions.

Compared to these compounds, this compound offers the advantage of a two-step labeling process, which can be more economical and flexible for various applications .

Eigenschaften

IUPAC Name |

trisodium;[[[5-[5-(3-aminoprop-1-enyl)-2,4-dioxo-1,3-diazinan-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N3O14P3.3Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;/h1-2,7-10,16H,3-6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAJNICVUBCOHMY-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2CC(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3Na3O14P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

591.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indole-2,3-dione, 1-[[2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl]methyl]-](/img/structure/B560471.png)

![4-(7-Methoxy-1-(Trifluoromethyl)-9h-Pyrido[3,4-B]indol-9-Yl)butan-1-Amine](/img/structure/B560478.png)